(S)-[(2R,4R,5S)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol
(S)-[(2R,4R,5S)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol
Cinchonidine, also known as a-quinidine or cinchovatine, belongs to the class of organic compounds known as cinchona alkaloids. These are alkaloids structurally characterized by the presence of the cinchonan skeleton, which consists of a quinoline linked to an azabicyclo[2. 2. 2]octane moiety. Cinchonidine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, cinchonidine is primarily located in the membrane (predicted from logP). Outside of the human body, cinchonidine can be found in fruits, herbs and spices, and olive. This makes cinchonidine a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
485-71-2
VCID:
VC0190817
InChI:
InChI=1S/C19H22N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19,22H,1,8,10-12H2/t13-,14-,18-,19+/m0/s1
SMILES:
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O
Molecular Formula:
C19H22N2O
Molecular Weight:
294.4 g/mol
(S)-[(2R,4R,5S)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol
CAS No.: 485-71-2
Natural Products
VCID: VC0190817
Molecular Formula: C19H22N2O
Molecular Weight: 294.4 g/mol
CAS No. | 485-71-2 |
---|---|
Product Name | (S)-[(2R,4R,5S)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol |
Molecular Formula | C19H22N2O |
Molecular Weight | 294.4 g/mol |
IUPAC Name | (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol |
Standard InChI | InChI=1S/C19H22N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19,22H,1,8,10-12H2/t13-,14-,18-,19+/m0/s1 |
Standard InChIKey | KMPWYEUPVWOPIM-KODHJQJWSA-N |
Isomeric SMILES | C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O |
SMILES | C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O |
Canonical SMILES | C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O |
Melting Point | Mp 255 ° 210.5°C |
Physical Description | Solid |
Description | Cinchonidine, also known as a-quinidine or cinchovatine, belongs to the class of organic compounds known as cinchona alkaloids. These are alkaloids structurally characterized by the presence of the cinchonan skeleton, which consists of a quinoline linked to an azabicyclo[2. 2. 2]octane moiety. Cinchonidine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, cinchonidine is primarily located in the membrane (predicted from logP). Outside of the human body, cinchonidine can be found in fruits, herbs and spices, and olive. This makes cinchonidine a potential biomarker for the consumption of these food products. |
Solubility | 0.24 mg/mL 0.2 mg/mL at 25 °C |
Synonyms | 2-Quinuclidinemethanol, alpha-4-quinolyl-5-vinyl- cinchonidine cinchonidine hydrochloride cinchonidine monohydrochloride cinchonidine sulfate(2:1) cinchonidine, (1beta,3alpha,4beta,8alpha,9R)-isome |
Reference | Litchfield, J., et al., J. Pharm. Exp. Ther., 96, 99 |
PubChem Compound | 101744 |
Last Modified | Dec 23 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume